

Barbatic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an in-depth overview of **Barbatic acid**, a naturally occurring depside found in various lichens. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and biosynthetic pathways.

Core Chemical Identifiers

Barbatic acid is a significant secondary metabolite produced by several lichen species, notably within the genera Usnea and Cladonia.[1] First isolated in 1880 from Usnea barbata, this compound has garnered interest for its diverse biological activities. The fundamental chemical and physical properties of **Barbatic acid** are summarized below.



Identifier	Value	Reference
CAS Number	17636-16-7	[1]
IUPAC Name	2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid	[1][2]
Chemical Formula	C19H20O7	[1]
Molecular Weight	360.36 g/mol	[1]
PubChem CID	167666	[1]
SMILES	CC1=CC(=C(C(=C1C(=O)OC2 =C(C(=C(C(=C2)C)C(=O)O)O) C)O)C)OC	[1][2]
InChI	InChI=1S/C19H20O7/c1-8-7- 13(11(4)16(20)14(8)18(22)23) 26-19(24)15-9(2)6-12(25- 5)10(3)17(15)21/h6-7,20- 21H,1-5H3,(H,22,23)	[1]
InChlKey	NMKBRSYSHBPUPY- UHFFFAOYSA-N	[2]
Melting Point	187 °C (369 °F; 460 K)	[1]
Appearance	White to off-white solid; may form small rhombic prisms, long needles, or thin sheets.	[1]

Experimental Protocols

This section details key experimental procedures related to the isolation, analysis, and biological evaluation of **Barbatic acid**.

Isolation of Barbatic Acid from Lichen







This protocol is adapted from methods used for the extraction of **Barbatic acid** from Cladia aggregata.

Objective: To isolate **Barbatic acid** from lichen thalli.

Materials:

- Dried and ground lichen material (e.g., Cladia aggregata)
- · Diethyl ether
- Chloroform
- Soxhlet apparatus
- Rotary evaporator
- Glass funnel with a G4 sintered glass filter
- Beakers and flasks

Procedure:

- Place the dried and powdered lichen thalli into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
- Fill the distilling flask with diethyl ether and heat the solvent. The vapor will travel up a distillation arm, condense in the condenser, and drip down onto the lichen material.
- Allow the extraction to proceed for several hours. The solvent containing the extracted compounds will be siphoned back into the distillation flask.
- After extraction, concentrate the diethyl ether extract using a rotary evaporator to obtain a crude extract.
- To purify the Barbatic acid, wash the crude extract successively with chloroform in a G4 funnel under pressure. This will help remove more soluble impurities, leaving behind the more crystalline Barbatic acid.



 Collect the purified Barbatic acid and dry it completely. The purity can be assessed by thinlayer chromatography (TLC) and high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the detection and quantification of **Barbatic acid** in lichen extracts.

Objective: To analyze the presence and purity of **Barbatic acid** using HPLC with a Photodiode Array (PDA) detector.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.
- Column: A reversed-phase C18 column.
- Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water.
- Flow Rate: 1.0 mL/min.
- Detection: PDA detector monitoring at wavelengths of 214 nm, 276 nm, and 310 nm, which are the maximum absorption wavelengths for **Barbatic acid**.[1]
- Injection Volume: 10-20 μL.

Procedure:

- Prepare standard solutions of purified **Barbatic acid** in a suitable solvent (e.g., methanol) at known concentrations.
- Prepare the sample extract by dissolving a known amount in the mobile phase or methanol and filtering it through a 0.45 μm syringe filter.
- Inject the standard solutions to create a calibration curve.
- Inject the sample extract.



- Identify the **Barbatic acid** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Confirm the identity of the peak by matching its UV-Vis spectrum with the standard's spectrum, looking for the characteristic absorption maxima at 214, 276, and 310 nm.[1]
- Quantify the amount of **Barbatic acid** in the sample using the calibration curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of **Barbatic acid** on cancer cell lines using the MTT assay.

Objective: To assess the cell viability of cancer cells after treatment with **Barbatic acid**.

Materials:

- Cancer cell line (e.g., HEp-2, NCI-H292, KB)
- · Complete cell culture medium
- Barbatic acid stock solution (dissolved in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of Barbatic acid in the complete culture medium from the stock solution.

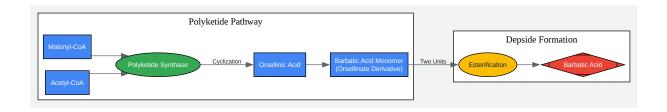


- Remove the old medium from the wells and add 100 μL of the different concentrations of
 Barbatic acid. Include a vehicle control (medium with DMSO) and an untreated control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- After the incubation period, add 10 μL of MTT solution to each well and incubate for another
 2-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of **Barbatic acid** that inhibits 50% of cell growth).

Biosynthesis and Metabolism

Barbatic acid is biosynthesized via the polyketide pathway. The process begins with the action of an aromatic synthase enzyme on two units of orsellinate derivatives. This enzymatic action leads to the formation of an 8-carbon polyketide intermediate, which then undergoes cyclization to form the final **Barbatic acid** structure.[1]

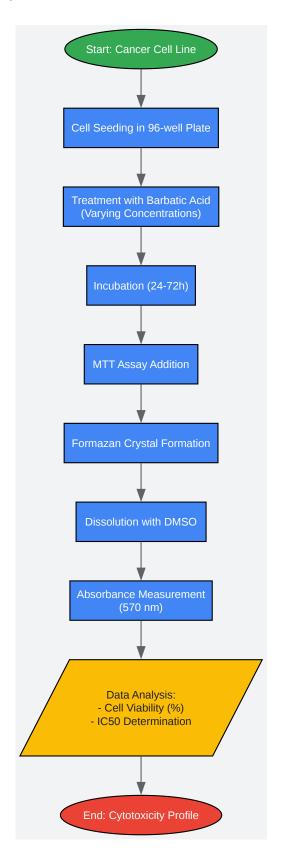
The metabolism of **Barbatic acid** in biological systems involves several key reactions, including hydroxylation, methylation, and glucuronidation.[2] Understanding these metabolic pathways is crucial for evaluating the compound's bioavailability and potential toxicity.





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Caption: Biosynthetic pathway of Barbatic acid.





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Caption: Workflow for determining cytotoxicity using the MTT assay.

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- To cite this document: BenchChem. [Barbatic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221952#barbatic-acid-cas-number-and-chemical-identifiers]

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